1-methyl-N-(2-methylphenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h3-6,12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOYHTAEABVRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl N 2 Methylphenyl Piperidin 4 Amine and Analogues
Retrosynthetic Analysis of the 1-methyl-N-(2-methylphenyl)piperidin-4-amine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn reveals potential synthetic routes. For this compound, the analysis identifies two primary disconnections.
The most logical initial disconnection is at the C-N bond between the piperidine (B6355638) ring and the 2-methylphenyl (o-tolyl) group. This bond can be formed via N-arylation methods, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution. This disconnection leads to two key synthons: the 1-methylpiperidin-4-amine core and an o-tolyl electrophile (e.g., 2-bromotoluene).
A second disconnection focuses on the piperidine ring itself. The 1-methylpiperidin-4-amine can be traced back to a 1-methylpiperidin-4-one precursor through reductive amination. This ketone is a crucial intermediate, and its synthesis can be envisioned through a retro-Mannich condensation, breaking it down into methylamine (B109427), acetone (B3395972) (or a derivative), and formaldehyde (or a derivative). This multi-step disconnection strategy forms the basis for the synthetic approaches detailed below.
Established and Emerging Approaches for Piperidine Ring Formation
The piperidine motif is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction. researchgate.net
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming C-N bonds. researchgate.net The reaction typically proceeds in one pot, converting a carbonyl group and an amine into a new, more substituted amine via an intermediate imine or iminium ion. wikipedia.org This strategy is highly effective for synthesizing 4-aminopiperidines from 4-piperidone precursors.
The process involves the initial condensation of a ketone, such as 1-methyl-4-piperidone (B142233), with an amine to form an imine, which is then reduced in situ to the target amine. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions. researchgate.netmasterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective; does not readily reduce aldehydes or ketones. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; selectively reduces imines over carbonyls. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both imines and carbonyls; typically added after imine formation is complete. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethyl Acetate | Uses catalysts like Palladium on Carbon (Pd/C) or Platinum; considered a green chemistry approach. wikipedia.org |
This method's versatility allows for the synthesis of a wide array of N-substituted 4-aminopiperidines by varying the amine component in the reaction. chim.it
Nucleophilic substitution reactions offer another robust avenue for constructing the piperidine ring or for functionalizing a pre-existing one. These reactions can be categorized as either intramolecular, leading to ring formation, or intermolecular, for substitution on the ring.
Intramolecular nucleophilic substitution is a common strategy for cyclization. This typically involves a linear precursor containing a nucleophilic amine and an electrophilic carbon with a suitable leaving group (e.g., a halide). The amine attacks the electrophilic carbon, displacing the leaving group and forming the heterocyclic ring. organic-chemistry.org
Intermolecular nucleophilic substitution is often used to introduce substituents at the 2-position of the piperidine ring. This can be achieved by activating the ring, for instance, by forming an N-acyliminium ion from an N-protected 2-methoxypiperidine. acs.orgresearchgate.net These electrophilic intermediates can then react with a variety of carbon nucleophiles. acs.org
Table 2: Examples of Nucleophilic Substitution in Piperidine Synthesis
| Reaction Type | Description | Example |
| Intramolecular Cyclization | An amino alcohol is converted to an amino halide with SOCl₂, which then cyclizes in one pot to form the piperidine ring. organic-chemistry.org | 6-aminohexanol → 1-(6-chlorohexyl)amine → Piperidine |
| Intermolecular Substitution | An N-protected 2-acyloxypiperidine reacts with a silyl enolate in the presence of a Lewis acid catalyst (e.g., Sc(OTf)₃) to yield a 2-alkylated piperidine. acs.orgresearchgate.net | N-Cbz-2-acetoxypiperidine + Silyl enolate → 2-Alkyl-N-Cbz-piperidine |
Beyond simple nucleophilic substitution, a diverse array of intramolecular cyclization and cycloaddition reactions has been developed for piperidine synthesis. These methods often provide excellent control over stereochemistry.
Intramolecular Cyclization:
Radical-Mediated Cyclization: This approach can form piperidines from linear amino-aldehydes using catalysts like cobalt(II) or through the rearrangement of N-substituted aziridines. nih.govwhiterose.ac.uk
Metal-Catalyzed Cyclization: Transition metals, such as gold(I) or iridium(III), can catalyze the cyclization of substrates like non-activated alkenes or diols with amines to form substituted piperidines. nih.gov
Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, to produce 4-halopiperidines. organic-chemistry.org
Cycloaddition Reactions:
[4+2] Cycloadditions (Aza-Diels-Alder): These reactions involve the combination of an azadiene with a dienophile to construct the six-membered ring in a highly convergent manner. researchgate.net Lewis acid catalysis is often employed to facilitate the reaction between donor-acceptor cyclobutanes and imines, yielding spiro-piperidine scaffolds. rsc.org
Intramolecular Nitrone Dipolar Cycloaddition: This powerful technique has been used to synthesize complex, polyhydroxylated piperidines by the cyclization of N-alkenylnitrones. iupac.org
Table 3: Selected Cyclization and Cycloaddition Strategies for Piperidine Synthesis
| Method | Reactants | Key Features |
| Intramolecular Nitrone Cycloaddition | N-alkenylnitrones | Forms complex, often polyhydroxylated piperidines and indolizidines. iupac.org |
| Gold(I)-Catalyzed Alkene Cyclization | Alkenyl amines and an oxidizing agent | Achieves difunctionalization of the double bond while forming the N-heterocycle. nih.gov |
| Palladium-Catalyzed [4+2] Cycloaddition | Amido-tethered allylic carbonates and oxazolones | Proceeds via an aza-1,4-dipole intermediate under mild conditions. rsc.org |
The Mannich reaction is a classic multicomponent reaction that is exceptionally well-suited for the synthesis of piperidin-4-one precursors. mdma.chresearchgate.net The Petrenko-Kritschenko piperidone synthesis, a variation of the Mannich reaction, involves the condensation of a ketone with two equivalents of an aldehyde and a primary amine. dtic.milchemrevlett.com
For the synthesis of the 1-methylpiperidin-4-one precursor, the reaction would typically involve the condensation of a dialkyl ketone, two equivalents of an aldehyde (like formaldehyde), and methylamine. mdma.ch Using acetic acid as the solvent has been shown to improve reaction times and yields significantly compared to traditional alcohol or water-based systems. mdma.ch This one-pot reaction assembles the entire piperidin-4-one core structure efficiently from simple, acyclic starting materials. researchgate.net
Derivatization Strategies for N-(2-methylphenyl) Substitution on the Piperidine Ring
Once the 1-methylpiperidin-4-amine core is synthesized, the final step is the formation of the C-N bond with the 2-methylphenyl group. Modern cross-coupling chemistry provides the most efficient methods for this transformation.
Transition Metal-Catalyzed N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C(aryl)-N bonds. It allows for the coupling of an amine (1-methylpiperidin-4-amine) with an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) under relatively mild conditions. Nickel-based catalyst systems have also proven effective and selective for the mono-arylation of similar diamine scaffolds like piperazine (B1678402), suggesting their applicability for this synthesis. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr): This classical method involves the direct reaction of an amine with an aryl halide. However, SₙAr reactions typically require the aryl ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group. chemicalbook.com Since the 2-methylphenyl ring lacks such activation, this method is generally not suitable for the direct synthesis of the target compound but remains a viable strategy for analogues containing activated aromatic rings.
Table 4: Comparison of N-Arylation Methods
| Method | Catalyst/Reagents | Substrate Scope | Key Advantages |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base (e.g., NaOtBu) | Broad; couples various amines with aryl halides/triflates. | High functional group tolerance; mild conditions. |
| Nickel-Catalyzed Amination | Nickel(0) catalyst, ligand (e.g., 2,2′-bipyridine), base | Effective for coupling with aryl chlorides. researchgate.net | Utilizes a more earth-abundant metal catalyst. |
| Nucleophilic Aromatic Substitution (SₙAr) | Amine, activated aryl halide, base | Limited to electron-deficient (activated) aryl halides. chemicalbook.com | Catalyst-free; simple procedure. |
Optimization of Synthetic Pathways for this compound and its Analogues
The efficient synthesis of this compound and its analogues is a critical aspect of its research and development. Optimization of synthetic pathways focuses on improving reaction yields, ensuring high purity, particularly in large-scale production, and controlling stereochemistry to isolate specific isomers with desired biological activities.
Transitioning from laboratory-scale synthesis to large-scale production presents numerous challenges, including maintaining high yields and purity. The optimization of reaction conditions is paramount. Key factors that are typically investigated include the choice of solvents, reagents, catalysts, reaction temperature, and purification methods. For instance, in the synthesis of related piperidine derivatives, the selection of a suitable base and solvent system has been shown to be crucial. While cesium carbonate has demonstrated good results in certain cyclization reactions, its poor solubility can complicate scaling up the process nih.gov.
General procedures for the synthesis of N-aryl piperidine analogues often involve steps such as aromatic substitution or reductive amination. In a typical reductive amination, a ketone precursor, 1-methylpiperidin-4-one, would be reacted with 2-methylaniline in the presence of a reducing agent. Optimizing the choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) and reaction conditions is essential for maximizing the yield and minimizing side products.
Purification is another critical consideration in large-scale synthesis. While silica gel chromatography is a common laboratory technique, it may not be practical for large quantities. Alternative methods such as preparative liquid chromatography, crystallization, or distillation are often employed to achieve the desired purity of the final product nih.gov. The development of a robust crystallization process is often a key goal for large-scale production, as it can provide a highly pure product in a cost-effective manner.
| Purification | Scalability of the method (e.g., chromatography vs. crystallization), efficiency, and solvent usage. | Final product purity, cost, and environmental footprint nih.gov. |
While this compound itself is achiral, many of its analogues and derivatives with additional substituents on the piperidine ring can exist as stereoisomers. The biological activity of such compounds can be highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of significant interest.
Several modern synthetic strategies have been developed for the stereoselective synthesis of substituted piperidines. These methods often employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers. For example, gold-catalyzed cyclization of N-homopropargyl amides has been utilized as a modular and stereoselective approach to substituted piperidin-4-ols, which can be precursors to various piperidine derivatives nih.gov.
Enantioselective synthesis is crucial for obtaining chirally pure compounds. Copper-catalyzed asymmetric cyclizative aminoboration has been reported as an effective method for producing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity nih.gov. This approach utilizes a chiral ligand, such as (S,S)-Ph-BPE, to direct the stereochemical outcome of the reaction nih.gov. Another strategy involves intramolecular aza-Michael reaction (IMAMR), which can be catalyzed by an N-heterocyclic carbene (NHC) to achieve good enantioselectivity and high yields nih.gov. These advanced methodologies provide powerful tools for the synthesis of specific stereoisomers of analogues of this compound, which is essential for detailed structure-activity relationship studies.
Analytical Techniques for Structural Elucidation of this compound (Focus on methodology)
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons in different chemical environments. The aromatic protons on the 2-methylphenyl group would appear in the downfield region (typically δ 6.5-7.5 ppm). The protons on the piperidine ring would show complex splitting patterns in the aliphatic region (typically δ 1.5-3.5 ppm). The N-methyl group would exhibit a singlet, likely around δ 2.2-2.5 ppm, and the methyl group on the aromatic ring would also appear as a singlet in a similar region. The proton on the secondary amine (N-H) would likely appear as a broad signal.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The aromatic carbons would have chemical shifts in the range of δ 110-150 ppm. The carbons of the piperidine ring would appear in the upfield region, typically between δ 30-60 ppm. The N-methyl carbon and the aromatic methyl carbon would also have characteristic chemical shifts in the aliphatic region. The number of distinct peaks in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule weebly.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| Piperidine CH₂ | 1.5 - 3.5 | 30 - 60 |
| Piperidine CH | 2.5 - 4.0 | 45 - 65 |
| N-CH₃ | 2.2 - 2.5 | 40 - 50 |
| Ar-CH₃ | 2.0 - 2.4 | 15 - 25 |
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and obtain structural information based on the fragmentation of the molecule. For this compound (C₁₃H₂₀N₂), the exact mass would be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The fragmentation pattern in the mass spectrum offers valuable clues about the structure of the compound. For piperidine derivatives, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This can lead to the formation of characteristic fragment ions. The loss of the N-methyl group or cleavage of the piperidine ring can generate specific fragment ions that help in confirming the structure. The fragmentation of the N-(2-methylphenyl) group can also produce diagnostic ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂ | Elemental composition. |
| Monoisotopic Mass | 204.1626 g/mol | The exact mass of the molecule with the most abundant isotopes uni.lu. |
| Molecular Ion Peak [M]⁺ | m/z 204 | Confirms the molecular weight of the compound uni.lu. |
| Major Fragment Ions | Variable | Provides structural information based on fragmentation patterns (e.g., α-cleavage of the piperidine ring). |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would show characteristic absorption bands. A medium to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine researchgate.net. The C-H stretching vibrations of the aromatic and aliphatic (piperidine and methyl) groups would be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the region of 1450-1600 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1300 cm⁻¹. The presence of these characteristic peaks in the IR spectrum provides strong evidence for the functional groups present in the molecule libretexts.org.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 researchgate.net |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of a molecule in the solid state. For chiral molecules, X-ray crystallography, particularly when using anomalous dispersion, is the gold standard for determining the absolute configuration of stereocenters.
In the study of this compound and its analogues, X-ray crystallography offers critical insights into their structural features. The conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, can be definitively established. Furthermore, the orientation of the substituents on the piperidine ring and the relative disposition of the N-aryl group can be precisely mapped. This information is invaluable for understanding structure-activity relationships, as the spatial arrangement of functional groups often dictates biological activity.
While a crystal structure for this compound itself is not publicly available, analysis of closely related N-aryl piperidine analogues demonstrates the utility of this technique. For instance, crystallographic studies on derivatives of 4-amino-N-benzylpiperidine and other substituted piperidines have confirmed the chair conformation of the piperidine ring and have detailed the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net These studies provide a framework for understanding the likely solid-state structure of the target compound.
The data obtained from X-ray diffraction analysis are comprehensive and include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. These parameters define the crystal lattice and the symmetry within the crystal.
Below is a table summarizing crystallographic data for some analogues of N-aryl-piperidin-4-amine, illustrating the type of information obtained from X-ray crystallography studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | C₂₁H₂₃N₃OS | Monoclinic | P2₁/c | 8.857(7) | 20.392(16) | 11.953(9) | 100.246(3) | researchgate.net |
| 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | C₂₃H₂₅N₃OS | Monoclinic | P2₁/c | 31.033(3) | 5.9352(6) | 20.0798(14) | 106.066(13) | researchgate.net |
| (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | C₁₈H₂₁N₃O₂S | Monoclinic | P2₁/c | 15.228(3) | 5.869(1) | 20.407(4) | 98.78(3) | nih.gov |
| (E)-4-methyl-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | C₁₉H₂₃N₃O₂S | Monoclinic | P2₁/n | 11.792(4) | 11.021(4) | 15.253(5) | 105.77(3) | nih.gov |
| (E)-4-chloro-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | C₁₈H₂₀ClN₃O₂S | Monoclinic | P2₁/c | 14.996(2) | 5.894(1) | 21.848(3) | 106.01(3) | nih.gov |
These examples underscore the power of X-ray crystallography to provide detailed structural information on N-aryl piperidine derivatives, which is essential for rational drug design and the study of their chemical properties. The solid-state structure reveals the preferred conformation and the non-covalent interactions that govern the crystal packing, which can influence physical properties such as solubility and stability.
Structure Activity Relationship Sar Studies of 1 Methyl N 2 Methylphenyl Piperidin 4 Amine Derivatives
Design Principles for Analogues of 1-methyl-N-(2-methylphenyl)piperidin-4-amine
The design of analogues of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the bioisosteric replacement of functional groups to improve metabolic stability while maintaining or improving target engagement. For instance, replacing a metabolically vulnerable piperazine (B1678402) ring with a more stable aminopiperidine or piperidine (B6355638) amine scaffold has been explored in similar compound series. nih.gov
Furthermore, the spatial arrangement of substituents is a critical consideration. The introduction of bulky or electron-donating/withdrawing groups at specific positions on the aromatic rings or the piperidine scaffold can influence the compound's conformation and its ability to fit into the binding pocket of a biological target. The goal is to achieve a more favorable orientation that maximizes key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Systematic Exploration of Substituent Effects on Molecular Interactions
Systematic modifications to the N-substituted phenyl ring of this compound analogues have a significant impact on their biological activity. The position and nature of substituents on this aromatic ring can influence the molecule's binding affinity to its target.
Studies on similar piperidine derivatives have shown that introducing different substituents on the phenyl ring can either enhance or diminish activity. For example, in a series of farnesyltransferase inhibitors, changing a 3-bromophenyl group to a 3-chlorophenyl or 3-methylphenyl group retained inhibitory activity. acs.org However, moving the bromo substituent to the 4-position resulted in a loss of inhibition, while a 2-bromophenyl derivative showed a threefold increase in potency. acs.org This highlights the sensitivity of the target's binding pocket to the substitution pattern on the phenyl ring.
The electronic properties of the substituents also play a crucial role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions with the target protein. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, which may be favorable for interactions with specific residues in the binding site.
The following table summarizes the effects of various substitutions on the N-phenyl moiety in related piperidine-containing compounds:
| Compound Series | Original Substituent | Modification | Effect on Activity | Reference |
| Farnesyltransferase Inhibitors | 3-bromophenyl | 3-chlorophenyl | Retained activity | acs.org |
| Farnesyltransferase Inhibitors | 3-bromophenyl | 3-methylphenyl | Retained activity | acs.org |
| Farnesyltransferase Inhibitors | 3-bromophenyl | 4-bromophenyl | Lost activity | acs.org |
| Farnesyltransferase Inhibitors | 3-bromophenyl | 2-bromophenyl | 3x more potent | acs.org |
The piperidine ring is a common scaffold in many pharmaceuticals and serves as a key structural element in this compound. wikipedia.org Modifications to this ring system can significantly influence the compound's pharmacological properties. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can affect binding to biological targets. wikipedia.org
Alterations can include the introduction of substituents on the carbon atoms of the piperidine ring or changing the ring size itself. For instance, in the development of histamine (B1213489) H3 receptor antagonists, piperidine analogues were synthesized to determine the necessity of both nitrogen atoms in a parent piperazine compound. nih.gov The results indicated that while the piperidine analogues had slightly lower antagonistic activity, they sometimes exhibited higher potency at other receptors, demonstrating the impact of this structural change on selectivity. nih.gov
Furthermore, the stereochemistry of the piperidine ring can be critical for biological activity. Different stereoisomers can interact differently with chiral biological targets like receptors and enzymes. fiveable.me Therefore, the synthesis of specific enantiomers or diastereomers is often a key aspect of SAR studies.
The following table provides examples of how alterations to the piperidine ring in various compound classes can affect their activity:
| Compound Class | Modification | Observed Effect | Reference |
| Histamine H3 Antagonists | Replacement of piperazine with piperidine | Slightly lower H3 antagonistic activity, but higher H1 potency | nih.gov |
| General Piperidine Derivatives | Introduction of substituents | Can influence conformation and target binding | wikipedia.org |
| Chiral Piperidines | Separation of stereoisomers | Different isomers can have varying biological activities | fiveable.me |
The N-methyl group on the piperidine ring of this compound plays a significant role in the molecule's properties. The presence of this methyl group increases the basicity of the piperidine nitrogen compared to its unsubstituted counterpart. fiveable.me This increased basicity can affect the compound's reactivity and its ability to form ionic interactions with biological targets.
Replacing the N-methyl group with other alkyl groups or functional groups can have a profound impact on activity. SAR studies on various piperidine-containing compounds have shown that varying the N-alkyl substituents can either enhance or diminish biological effects. For example, in a series of inhibitors for Mycobacterium tuberculosis, modifications to the N-alkyl group were part of a strategy to improve inhibitory potency and pharmacokinetic properties. nih.gov The size and lipophilicity of the N-substituent can affect the compound's ability to cross cell membranes and its affinity for the target.
The table below illustrates the importance of the N-substituent in piperidine derivatives:
| Compound Series | N-Substituent | Impact | Reference |
| General Piperidine Derivatives | Methyl | Increases basicity of piperidine nitrogen | fiveable.me |
| N-Methylpiperidine | Methyl | Equatorial conformation is highly preferred | wikipedia.org |
| Anti-TB Agents | Varied N-alkyl groups | Influenced inhibitory potency and pharmacokinetics | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern their potency.
Both ligand-based and structure-based QSAR modeling approaches can be applied to piperidine amines like this compound.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models rely on the principle that compounds with similar structures are likely to have similar biological activities. The process involves aligning a set of active compounds and identifying a common pharmacophore, which represents the essential spatial arrangement of functional groups required for activity. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated and correlated with the biological activity using statistical methods like multiple linear regression. nih.gov
Structure-based QSAR , on the other hand, is employed when the 3D structure of the target protein is available. This approach utilizes molecular docking to predict the binding mode of the ligands within the target's active site. nih.gov The interaction energies and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are then used as descriptors in the QSAR model. This method provides a more detailed understanding of the molecular interactions driving the biological activity. nih.gov
For piperidine amines, QSAR studies can help to quantify the effects of the modifications discussed in the previous sections. For example, a QSAR model could be developed to predict the activity of new analogues based on descriptors related to the size, electronics, and lipophilicity of the substituents on the N-phenyl ring, the conformation of the piperidine ring, and the properties of the N-alkyl group. These models can guide the design of more potent and selective compounds.
Statistical Analysis and Predictive Modeling of Activity Profiles
In modern drug discovery, statistical analysis and predictive modeling play a crucial role in forecasting the pharmacokinetic and pharmacodynamic properties of new chemical entities. These computational, or in silico, methods allow researchers to estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile before undertaking expensive and time-consuming laboratory experiments. nih.gov
Online tools and servers are often employed to calculate these properties. For instance, the pkCSM server can be used to predict ADME properties, while the Pre-ADMET server can be utilized for toxicity predictions. nih.gov These models are built on data from large libraries of known compounds and can predict various parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential for mutagenicity or carcinogenicity. nih.gov
The data generated from these predictive models are instrumental in the early stages of drug development for selecting and optimizing lead candidates. For example, a study on sulfonamide-pyridine derivatives used such predictions to evaluate their drug-likeness. nih.gov The results for two potent compounds from this study are summarized below, illustrating the type of data generated through predictive modeling.
Table 1: Predicted ADMET Properties of Potent Sulfonamide-Pyridine Derivatives nih.gov
| Property | Parameter | Derivative 15a | Derivative 15b | Interpretation Key |
| Absorption | Water Solubility (log mol/L) | -5.099 | -5.105 | Higher value indicates better solubility. |
| Intestinal Absorption (% absorbed) | 93.618 | 94.001 | Values > 90% are considered high. | |
| Distribution | BBB Permeability (log BB) | -0.999 | -1.02 | Values > -1 indicate ability to cross the BBB. |
| CNS Permeability (log PS) | -2.251 | -2.261 | Values > -2 indicate good CNS penetration. | |
| Metabolism | CYP2D6 Inhibitor | Inhibitor | Inhibitor | Indicates potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Inhibitor | Inhibitor | Indicates potential for drug-drug interactions. | |
| Toxicity | AMES Toxicity | Non-Mutagen | Non-Mutagen | Predicts the mutagenic potential of a compound. |
| Carcinogenicity | Negative | Negative | Predicts the potential to cause cancer. | |
| hERG I Inhibition | Low risk | Low risk | Predicts the risk of cardiac toxicity. |
This table is based on data for sulfonamide-pyridine derivatives as reported in the source literature and serves as an example of predictive modeling outputs.
Conformational Analysis and its Influence on SAR
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. This analysis is vital for understanding how a drug molecule binds to its biological target, thereby influencing its efficacy and selectivity. rcsi.comnih.gov
The presence and position of substituent groups, such as methyl groups, can have a profound impact on a molecule's preferred conformation and, consequently, its activity. The N-methyl group on the piperidine ring of this compound, for example, is a key structural feature. Studies on other N-methylated compounds have demonstrated the significance of such modifications.
Research into N-methylated N-acylhydrazone derivatives revealed that N-methylation can significantly alter the molecule's preferred dihedral angle, causing a shift from an antiperiplanar to a synperiplanar conformation. rcsi.com This change in shape can affect how the molecule interacts with its target receptor. Furthermore, the steric hindrance introduced by multiple methyl groups can disrupt the planarity of a molecule, which may alter its electronic properties and biological function. rcsi.com
Similarly, a detailed study on the N-methylated lipopeptides known as almiramides showed that the degree and position of N-methylation directly influence their anti-parasitic activity. nih.gov It was found that derivatives with a single methyl group on specific amide nitrogens exhibited greater activity than the fully permethylated versions. nih.gov This suggests that a delicate balance of conformational flexibility and rigidity, controlled by methylation, is crucial for optimal biological effect. The research indicated the relevance of an extended conformer for activity, which is influenced by the methylation pattern. nih.gov
Table 2: Influence of N-Methylation on Molecular Conformation and Activity
| Compound Class | Effect of N-Methylation | Impact on Biological Activity | Source |
| N-Acylhydrazones | Induces a significant shift in the preferred dihedral angle (from antiperiplanar to synperiplanar). rcsi.com | Alters electronic properties and molecular recognition due to changes in shape and planarity. rcsi.com | rcsi.com |
| Almiramide Lipopeptides | Influences turn geometry and conformational mobility. nih.gov An extended conformer about the central residues is relevant. | Derivatives with a single methyl group on the first or fifth residue showed greater activity than permethylated peptides. nih.gov | nih.gov |
These findings underscore the principle that even small structural modifications like methylation can lead to significant changes in a molecule's three-dimensional structure, which in turn dictates its structure-activity relationship.
Computational and Theoretical Investigations of 1 Methyl N 2 Methylphenyl Piperidin 4 Amine
Molecular Docking Studies for Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the molecule's potential biological activity.
Identification of Potential Binding Sites and Binding Modes (In silico)
In silico molecular docking simulations for 1-methyl-N-(2-methylphenyl)piperidin-4-amine would begin by identifying potential protein targets. Based on its structural similarity to other known bioactive agents, targets could include receptors, enzymes, or ion channels in the central nervous system. Once a target protein's three-dimensional structure is obtained, docking algorithms can explore various binding conformations of the compound within the protein's active or allosteric sites.
The process identifies the most energetically favorable binding poses, revealing how the ligand fits within a binding pocket. For this compound, key interactions would likely involve its piperidine (B6355638) ring, the tertiary amine, the secondary amine, and the aromatic tolyl group. The flexibility of the piperidine ring (which typically adopts a chair conformation) and the rotational freedom of the tolyl group are critical factors in determining the optimal binding mode.
Ligand-Receptor Interaction Profiling and Scoring
Following the identification of binding modes, the interactions between this compound and the amino acid residues of the target protein are analyzed. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value suggests a stronger interaction.
Interactions could include:
Hydrogen Bonds: The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the piperidine ring can act as acceptors.
Hydrophobic Interactions: The 2-methylphenyl (tolyl) group and the aliphatic parts of the piperidine ring can form hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic tolyl ring may interact with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.
Cation-Pi Interactions: The protonated piperidine nitrogen could form favorable interactions with the electron-rich aromatic rings of protein residues.
A hypothetical interaction profile is shown in the table below.
| Putative Target Protein | Binding Affinity (kcal/mol) (Example) | Key Interacting Amino Acid Residues (Example) | Type of Interaction (Example) |
| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Phe390, Tyr408 | Ionic, Cation-Pi, Hydrophobic |
| Serotonin (B10506) Transporter | -7.9 | Tyr95, Ile172, Phe335 | Hydrogen Bond, Pi-Pi Stacking |
| Acetylcholinesterase | -9.1 | Trp84, Tyr334, Phe330 | Pi-Pi Stacking, Hydrophobic |
Note: The data in this table is illustrative for methodological demonstration and is not based on published results for this compound.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular method for calculating molecular properties with high accuracy.
Optimized Geometries and Conformational Analysis
DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the lowest energy conformation. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The piperidine ring is known to exist in a stable chair conformation, and DFT can confirm this and determine the orientation (axial vs. equatorial) of the substituents. The analysis would also reveal the most stable rotational position of the N-(2-methylphenyl) group relative to the piperidine ring.
| Parameter (Example) | Optimized Value (DFT B3LYP/6-31G*) |
| C-N (piperidine ring) Bond Length | ~1.47 Å |
| C-N (amine linker) Bond Length | ~1.39 Å |
| C-C-N-C (piperidine) Dihedral Angle | ~55° (Chair Conformation) |
Note: The data in this table is representative of typical values for similar structures and serves as an example of DFT output. Specific calculated values for this compound are not available in the cited literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the tolyl ring and the nitrogen atoms, which are potential sites for electrophilic attack. The LUMO would be distributed over areas that can accept electron density.
| Molecular Orbital Parameter | Energy (eV) (Example) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Note: This table provides an example of data obtained from a HOMO-LUMO analysis. Specific calculated values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate electrostatic potential. MEP maps are valuable for predicting how a molecule will interact with other molecules, particularly for identifying sites of nucleophilic and electrophilic attack.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For this compound, such regions would be expected around the nitrogen atoms due to their lone pairs of electrons.
Blue Regions: Indicate positive electrostatic potential (electron-deficient), representing likely sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to heteroatoms, such as the N-H proton of the secondary amine.
Green Regions: Indicate neutral or near-zero potential.
The MEP map for this compound would highlight the nucleophilic character of the nitrogen atoms and the electrophilic character of the amine hydrogen, providing a guide to its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the structural, dynamical, and thermodynamical properties of molecular systems. utupub.fi For this compound, MD simulations can provide critical insights into its conformational landscape, flexibility, and the stability of its different forms over time. These simulations model the atomic motions of the molecule, revealing how it behaves in various environments, such as in an aqueous solution. nih.gov
The primary areas of conformational flexibility in this compound are the piperidine ring and the rotatable bond connecting the amine linker to the 2-methylphenyl group. The piperidine ring typically exists in a stable chair conformation. nih.gov However, MD simulations can explore less stable conformations like twist-boat forms and the energy barriers associated with ring inversion. rsc.org
Studies on similar structures, such as N-methyl piperidine (NMP), have shown that coherent oscillatory motions can be induced, leading to transformations between different ring conformers. rsc.org For the title compound, simulations would likely reveal dynamic equilibrium between two primary chair conformers, distinguished by the axial or equatorial position of the N-(2-methylphenyl)amino substituent. The presence of the N-methyl group also contributes to the conformational dynamics, with inversion of the tertiary amine group being a key motion. rsc.org
Furthermore, MD simulations can elucidate the rotational dynamics of the 2-methylphenyl group relative to the piperidine ring. The steric hindrance from the ortho-methyl group would likely create a preferred rotational angle, and simulations could quantify the energy landscape of this rotation. By analyzing the trajectory of the molecule over picoseconds to nanoseconds, researchers can identify the most stable, low-energy conformations and the pathways for transitioning between them, which is crucial for understanding its interaction with biological targets. nih.gov
In Silico Assessment of Pharmacokinetic Properties (ADME prediction)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in early-stage drug discovery for evaluating the pharmacokinetic profile of a compound. researchgate.net These computational methods assess a molecule's potential to become a viable drug by predicting its behavior in the human body. For this compound, various physicochemical and pharmacokinetic properties can be calculated to determine its drug-likeness. mdpi.com
A key component of this assessment is evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight ≤500 Da, a logP ≤ 5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. researchgate.net The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 204.31 g/mol | ≤ 500 | Yes |
| XlogP (Lipophilicity) | 2.9 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Polar Surface Area (PSA) | 15.27 Ų | ≤ 140 Ų (for BBB penetration) | Yes |
| Rotatable Bonds | 2 | ≤ 10 (Veber's Rule) | Yes |
Based on these predictions, this compound fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. Its XlogP value of 2.9 suggests balanced solubility, being neither too hydrophilic nor too lipophilic. uni.lu Furthermore, its low polar surface area (PSA) and limited number of rotatable bonds suggest it is likely to have good membrane permeability, including the potential to cross the blood-brain barrier (BBB). mdpi.com In silico models can also predict other ADME properties, such as gastrointestinal absorption (predicted to be high) and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netfrontiersin.org
Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface, Energy Frameworks)
The analysis of crystal packing and intermolecular interactions provides fundamental knowledge about the solid-state stability, solubility, and morphology of a compound. While a specific crystal structure for this compound is not publicly documented, computational techniques like Hirshfeld surface (HS) analysis can be used to predict and analyze the nature and contribution of various intermolecular contacts once crystallographic data is obtained. researchgate.netresearchgate.net
Hirshfeld Surface Analysis Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated around a molecule, and properties are mapped onto it. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. mdpi.com Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.
For this compound, the most significant interactions would likely involve the secondary amine proton (N-H) and the nitrogen atoms acting as potential acceptors. However, given the molecule's high hydrogen content, the crystal packing is expected to be dominated by van der Waals forces, specifically H···H contacts. nih.gov
2D Fingerprint Plots The Hirshfeld surface can be deconstructed into a 2D fingerprint plot, which quantifies the relative contribution of different types of intermolecular contacts. researchgate.net For this molecule, the plot would likely show:
C···H/H···C contacts: Appearing as "wings" on the plot, these represent interactions between carbon and hydrogen atoms and are crucial for stabilizing the crystal lattice.
N···H/H···N contacts: Sharp spikes at the bottom of the plot would indicate the presence of weak N-H···N or C-H···N hydrogen bonds, which, although weaker than classical hydrogen bonds, play a directional role in the molecular assembly. mdpi.com
Exploration of Molecular Mechanisms and Biological Interactions in Vitro/preclinical Focus
Investigation of Binding Affinities to Key Receptors and Enzymes (In Vitro)
The biological effects of piperidine (B6355638) derivatives are largely determined by their binding affinities to specific receptors and their ability to inhibit key enzymes. In vitro assays are crucial for characterizing these interactions and establishing a preliminary pharmacological profile.
Analogues featuring the piperidine core have been extensively studied for their interactions with various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are critical in neurotransmission. mdpi.comnih.gov
Dopamine Receptor Affinities: The N-phenylpiperazine and related piperidine structures are known to bind with varying affinities to dopamine D2-like receptor subtypes (D2, D3, and D4). mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to the aryl group and the piperidine nitrogen substituent significantly influence both affinity and selectivity. For instance, certain N-phenylpiperazine analogues with specific substitutions demonstrate high affinity for the D3 receptor, with Ki values in the low nanomolar range, while showing significantly lower affinity for the D2 receptor. nih.govacs.org One study identified compounds with over 500-fold selectivity for the D3 receptor over the D2 receptor. mdpi.com The 2,3-dichlorophenyl and 2-methoxyphenyl substituents on the piperazine (B1678402) ring are common features in ligands with high affinity for D2-like receptors. acs.orgresearchgate.net
Serotonin Receptor Affinities: The piperidine moiety is also a key pharmacophore for serotonin (5-HT) receptor ligands. nih.gov Many arylpiperazine derivatives, which are structurally related to the target compound, exhibit high affinity for 5-HT1A receptors. nih.govresearchgate.net Studies on various aminopyrimidine derivatives containing a piperazine or piperidine linker have shown potent binding to both 5-HT1A and dopamine D2 receptors, suggesting potential for developing multi-target agents. nih.gov The 2-methoxyphenylpiperazine fragment, in particular, is frequently associated with high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net Research has led to the development of highly selective 5-HT1A receptor ligands with binding constants (Ki) as low as 1.2 nM. semanticscholar.org
Below is a table summarizing the binding affinities (Ki in nM) of representative piperidine and arylpiperazine analogues at dopamine and serotonin receptors.
| Compound Analogue | Dopamine D2 (Ki nM) | Dopamine D3 (Ki nM) | Serotonin 5-HT1A (Ki nM) | Reference |
|---|---|---|---|---|
| 2,3-Dichlorophenylpiperazine Analogue (8) | 28 | 0.5 | - | acs.org |
| N-Phenylpiperazine Analogue (12b) | 40 | 0.9 | High Affinity | nih.gov |
| N-Phenylpiperazine Analogue (12e) | 53 | 0.3 | High Affinity | nih.gov |
| Aminopyrimidine Analogue (14) | 2.8 | 1.2 | 1.4 | nih.gov |
| 2-MeO-Ph-piperazine Adamantane Analogue (8) | - | - | 1.2 | semanticscholar.org |
Beyond receptor binding, piperidine-containing molecules are recognized as potent inhibitors of enzymes involved in neurotransmitter metabolism, such as cholinesterases and monoamine oxidases.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov The N-benzylpiperidine fragment, present in the well-known AChE inhibitor donepezil (B133215), is known to interact with the catalytic active site (CAS) of the enzyme. nih.govacgpubs.org Numerous synthetic piperidine derivatives have been evaluated for their AChE and butyrylcholinesterase (BuChE) inhibitory activity. Some 1-benzyl-3,5-dibenzylidenepiperidin-4-one (B1270662) derivatives have shown inhibitory activity in the micromolar range against AChE. acgpubs.org Highly potent inhibitors have also been developed, with one 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative exhibiting an IC50 value of 0.56 nM for AChE, demonstrating an affinity 18,000 times greater than for BuChE. ebi.ac.uk
Monoamine Oxidase Inhibition: Monoamine oxidase (MAO) is a key enzyme in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govnih.gov Inhibition of MAO, particularly the MAO-B isoform, is a therapeutic target for neurodegenerative disorders such as Parkinson's disease. researchgate.netmdpi.com Various piperidine derivatives have been investigated as MAO inhibitors. researchgate.net Studies on pyridazinobenzylpiperidine derivatives have identified compounds that selectively inhibit MAO-B with IC50 values in the sub-micromolar range. For example, one such derivative showed a competitive, reversible inhibition of MAO-B with a Ki value of 0.155 µM and a high selectivity index over MAO-A. researchgate.netmdpi.com
The table below presents the inhibitory activities (IC50 or Ki) of selected piperidine analogues against these enzymes.
| Compound Analogue | Enzyme Target | Inhibitory Activity (µM) | Reference |
|---|---|---|---|
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | IC50 = 12.55 | acgpubs.org |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | Ki = 0.155 | researchgate.netmdpi.com |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | IC50 = 3.857 | mdpi.com |
| Piperine Derivative (7) | MAO-A | IC50 = 15.38 | nih.gov |
| Piperine Derivative (15) | MAO-B | IC50 = 12.15 | nih.gov |
Research into piperidine derivatives has uncovered interactions with a variety of other protein targets. For example, certain analogues have been identified as ligands for sigma (σ) receptors. chemrxiv.org The σ1 receptor, in particular, is implicated in a range of CNS disorders. chemrxiv.org A study on a piperidine scaffold revealed a compound with a Ki of 37 nM for the σ1 receptor, demonstrating how the core structure can be adapted to target different proteins. chemrxiv.org Other research has explored piperidine derivatives as inhibitors of the NLRP3 inflammasome, a component of the innate immune system, and as inhibitors of MenA, an enzyme in the menaquinone pathway of Mycobacterium tuberculosis. nih.govnih.gov
Cellular Pathway Modulation by 1-methyl-N-(2-methylphenyl)piperidin-4-amine Analogues (In Vitro)
The interaction of a compound with its molecular target initiates a cascade of intracellular events. In vitro cellular assays help to elucidate how analogues of this compound modulate these pathways. For instance, a piperidine derivative designed as an NLRP3 inhibitor was shown to prevent pyroptosis and IL-1β release in THP-1 cells, demonstrating its ability to modulate inflammatory signaling pathways at the cellular level. nih.gov Similarly, piperidine derivatives with high affinity for σ1 receptors have demonstrated antiproliferative effects on human cancer cell lines, indicating modulation of cellular growth pathways. nih.govresearchgate.net
Comparative Analysis of Biological Activity with Established Piperidine Pharmacophores
For example, in the context of AChE inhibitors, the N-benzylpiperidine moiety of donepezil is a critical pharmacophore that interacts with the enzyme's catalytic site. nih.govacgpubs.org Synthesized analogues that maintain this core but alter other parts of the molecule can be compared to donepezil to assess the impact of these changes on potency and selectivity. nih.gov
In the realm of dopamine and serotonin receptor ligands, the arylpiperazine pharmacophore is prevalent. researchgate.netnih.gov The nature of the aryl group (e.g., 2-methoxyphenyl, 2,3-dichlorophenyl) and the length and character of the linker chain connecting the piperazine to another molecular fragment are key determinants of affinity and selectivity for D2/D3 and 5-HT1A receptors. nih.govacs.org By systematically modifying these features, researchers can fine-tune the pharmacological profile, shifting activity between different receptor subtypes or creating multi-target ligands. This comparative approach is fundamental to structure-activity relationship (SAR) studies that guide the optimization of lead compounds. acs.orgchemrxiv.org
Development of this compound as a Research Probe
Compounds with high affinity and selectivity for a specific biological target are invaluable as research probes. They can be used to study the distribution, density, and function of their target protein in vitro and in vivo. Analogues of this compound with high affinity for dopamine D3 receptors have been suggested as lead compounds for the development of radiotracers for positron emission tomography (PET). nih.gov Such tools would allow for the in vivo imaging and study of D3 receptor regulation in the brain, providing insights into neuropsychiatric disorders. nih.gov The development of these molecules as probes requires a deep understanding of their binding kinetics, selectivity, and metabolic stability, all of which are initially characterized through in vitro studies.
Future Directions and Emerging Research Avenues for 1 Methyl N 2 Methylphenyl Piperidin 4 Amine
Advanced Synthetic Strategies for Structurally Complex and Diverse Derivatives
The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving towards methods that offer high efficiency, modularity, and stereoselectivity. nih.gov Future research will focus on leveraging these advanced strategies to create derivatives of 1-methyl-N-(2-methylphenyl)piperidin-4-amine with greater structural complexity and diversity, which is crucial for exploring structure-activity relationships (SAR). nbinno.com
Modern synthetic approaches such as gold-catalyzed cyclizations, palladium-catalyzed reactions, and multicomponent reactions (MCRs) are enabling the construction of highly substituted piperidine rings with precise stereochemical control. nih.govajchem-a.comnih.gov For instance, a modular and diastereoselective 5 + 1 cyclization approach has been developed for the de novo synthesis of N-(hetero)aryl piperidines, which could be adapted to generate novel analogs of the target compound. acs.org Similarly, strategies involving Zincke imine intermediates offer a general platform for accessing a wide variety of N-(hetero)arylpiperidines from diverse starting materials. acs.orgscispace.com
Future synthetic endeavors will likely concentrate on the following areas:
Stereoselective Synthesis : The development of methods to control the stereochemistry at multiple centers on the piperidine ring is critical, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. thieme-connect.comthieme-connect.com Techniques like organocatalyzed intramolecular aza-Michael reactions and kinetic resolutions of substituted piperidines will be instrumental. nih.govacs.org
Diversity-Oriented Synthesis (DOS) : Applying DOS principles will allow for the rapid generation of libraries of structurally diverse analogs. This can be achieved through modular approaches where different fragments can be easily introduced around the core piperidine scaffold. A platform for synthesizing densely functionalized N-(hetero)aryl piperidine derivatives from a common iminium salt precursor exemplifies this strategy. chemrxiv.org
C-H Functionalization : Direct C-H functionalization of the piperidine ring or the aryl substituent offers a powerful and atom-economical way to introduce new functional groups without the need for pre-functionalized substrates. This allows for late-stage diversification of complex molecules.
Green Chemistry Approaches : The use of environmentally benign methods, such as reactions in water, solvent-free reactions, and the use of non-toxic catalysts, is becoming increasingly important in pharmaceutical synthesis. ajchem-a.com Applying these green methods to the synthesis of this compound derivatives will be a key focus. ajchem-a.com
These advanced synthetic methods will enable chemists to explore the chemical space around the this compound scaffold more thoroughly, leading to the discovery of new derivatives with enhanced potency, selectivity, and drug-like properties. rsc.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. frontiersin.org For a scaffold like this compound, AI and ML can be applied in several key areas to guide future research.
De Novo Drug Design : Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govresearchgate.net These models can be trained on large datasets of known bioactive molecules containing the N-aryl piperidine amine scaffold to generate new, synthetically accessible derivatives of this compound with desired properties. This approach can help explore new regions of chemical space and identify compounds with novel activity profiles. nih.gov
Bioactivity and Property Prediction : ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed derivatives against specific targets. repcomseet.orggithub.com By training on existing experimental data, these models can quickly screen large virtual libraries of compounds, prioritizing those with the highest predicted potency and selectivity for synthesis and testing. nih.govresearchgate.net Furthermore, ML can predict crucial pharmacokinetic properties (ADME/Tox), helping to identify candidates with better drug-like characteristics early in the discovery process.
Scaffold Hopping : AI algorithms can identify novel scaffolds that mimic the key pharmacophoric features of this compound but possess different core structures. This "scaffold hopping" can lead to the discovery of new chemical series with potentially improved properties or novel intellectual property.
Synthesis Planning : Retrosynthesis prediction tools powered by AI can assist chemists in devising efficient synthetic routes for novel, complex derivatives designed by generative models. frontiersin.org This integration of AI in both design and synthesis can significantly shorten the drug discovery cycle.
The application of these computational tools will enable a more focused and efficient exploration of the therapeutic potential of this compound analogs, reducing the time and cost associated with traditional discovery methods. frontiersin.org
Exploration of Novel Pharmacological Classes for N-Aryl Piperidine Amines
The piperidine ring is a versatile scaffold found in drugs targeting a wide range of diseases. researchgate.netnih.gov While derivatives of N-aryl piperidine amines have been investigated for certain conditions, there is vast potential to explore their utility in novel pharmacological classes. The pharmacological actions of piperidine derivatives are known to include anti-cancer, anti-Alzheimer's, antiviral, and anti-inflammatory effects. ajchem-a.comijnrd.org
Future research should aim to screen this compound and its newly synthesized derivatives against a broader array of biological targets to uncover new therapeutic applications. Potential areas for exploration include:
Neurodegenerative Diseases : Beyond Alzheimer's disease, the role of these compounds in other neurodegenerative conditions like Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) could be investigated, targeting pathways such as protein aggregation, neuroinflammation, and oxidative stress.
Oncology : N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a potential anti-cancer application. nih.gov Derivatives of this compound could be explored for similar activities or for targeting other cancer-related pathways, such as sigma-1 receptors which are overexpressed in some tumors. nih.gov
Infectious Diseases : The piperidine scaffold is present in some antiviral agents, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Screening libraries of derivatives against a panel of viruses (e.g., influenza, hepatitis C, coronaviruses) and bacteria could reveal new anti-infective agents.
Metabolic Disorders : Given the diverse biological activities of piperidines, their potential role in modulating metabolic pathways related to diabetes, obesity, and dyslipidemia is an underexplored area. For example, some piperidine derivatives have been investigated as α-glucosidase inhibitors. researchgate.net
Channelopathies : Ion channels are critical drug targets, and small molecules containing piperidine moieties have been shown to modulate their function. Exploring the effects of this compound derivatives on various ion channels (e.g., sodium, potassium, calcium channels) could lead to new treatments for cardiac arrhythmias, epilepsy, or pain.
Systematic screening of a diverse library of derivatives against these and other novel targets will be crucial for unlocking the full therapeutic potential of the N-aryl piperidine amine chemical class.
Interdisciplinary Research on this compound in Chemical Biology
Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. This compound and its derivatives can serve as valuable chemical probes, bridging the gap between chemistry and biology.
Future interdisciplinary research could focus on:
Development of Chemical Probes : By incorporating specific functional groups, derivatives of this compound can be converted into chemical probes. For instance, adding a photoreactive group or a clickable handle (like an alkyne or azide) would allow for target identification and validation studies through techniques like affinity-based protein profiling (ABPP). These probes can help elucidate the mechanism of action of bioactive compounds. thieme-connect.comthieme-connect.com
Fragment-Based Drug Discovery (FBDD) : The core piperidine scaffold can be used as a starting point in FBDD campaigns. rsc.org By identifying low-molecular-weight fragments that bind to a biological target, these can be grown or linked to build more potent and selective ligands. The three-dimensional nature of the piperidine ring makes it an attractive fragment for targeting protein-protein interactions. nih.gov
Elucidating Biological Pathways : Bioactive derivatives can be used to modulate the function of specific proteins within a biological pathway. By observing the downstream cellular effects, researchers can gain insights into the roles of these proteins in health and disease. This is particularly valuable for studying signaling cascades or metabolic networks.
PET Ligand Development : The incorporation of a radionuclide (e.g., ¹¹C or ¹⁸F) into the structure of a potent and selective derivative could lead to the development of novel Positron Emission Tomography (PET) ligands. Such ligands would enable non-invasive imaging and quantification of target proteins in the brain or other organs, aiding in disease diagnosis and in vivo evaluation of drug candidates.
By collaborating with biologists, pharmacologists, and imaging scientists, chemists can leverage the unique properties of the this compound scaffold to create powerful tools for fundamental biological research and translational medicine.
Q & A
What are the optimized synthetic routes for 1-methyl-N-(2-methylphenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis typically involves alkylation of piperidine derivatives. A common approach includes:
- Step 1: Alkylation of 4-aminopiperidine with 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF.
- Step 2: Methylation at the piperidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base.
Key Factors Affecting Yield/Purity:
- Solvent Choice: Polar solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
- Temperature: Reflux (~80–100°C) improves reaction kinetics but risks side reactions (e.g., over-alkylation) if prolonged .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity, verified via HPLC and ¹H NMR .
Example Protocol:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Methylbenzyl chloride, K₂CO₃ | Acetonitrile, reflux, 12h | 70% |
| 2 | CH₃I, NaH | THF, 0°C → RT, 6h | 85% |
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Level: Basic
Answer:
Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign peaks to distinguish methyl (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Coupling patterns confirm stereochemistry .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 233.1784 for C₁₄H₂₀N₂) .
Computational Methods:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .
What experimental strategies are recommended to investigate biological activity, particularly in neurological targets?
Level: Advanced
Answer:
- In Vitro Assays:
- In Vivo Models:
Data Interpretation:
- Compare dose-response curves to reference inhibitors (e.g., clorgyline for MAO-A). Use ANOVA to assess significance (p<0.05) .
How can SAR studies enhance the pharmacological profile of this compound?
Level: Advanced
Answer:
SAR Design:
- Vary Substituents: Replace 2-methylphenyl with halogenated (e.g., 4-Cl) or methoxy groups to modulate lipophilicity and binding affinity .
- Modify Piperidine: Introduce sp³-hybridized carbons or fluorination to improve metabolic stability .
Example Findings:
| Modification | Biological Effect | Reference |
|---|---|---|
| 4-Fluorophenyl | Increased MAO-B selectivity (IC₅₀ = 50 nM) | |
| N-Propargyl | Enhanced dopamine reuptake inhibition |
How to resolve contradictions in studies of piperidine-based compounds?
Level: Advanced
Answer:
Common Issues:
- Purity Variability: Contaminants (e.g., unreacted starting materials) may skew bioactivity results. Use orthogonal purity checks (HPLC + LC-MS) .
- Assay Conditions: Differences in buffer pH or cell lines (e.g., HEK293 vs. SH-SY5Y) alter receptor expression. Standardize protocols across labs .
Resolution Strategies:
- Replicate studies under harmonized conditions (e.g., NIH Rigor Guidelines).
- Use meta-analysis to reconcile conflicting data .
What in vivo models evaluate pharmacokinetics and toxicity?
Level: Advanced
Answer:
- Pharmacokinetics:
- Toxicity:
How do substitution patterns affect biological target interactions?
Level: Advanced
Answer:
- Methyl Group (2-position): Enhances blood-brain barrier penetration (logP ~2.5) .
- Aromatic Substituents: Electron-withdrawing groups (e.g., -CF₃) increase receptor binding affinity by 3-fold .
Mechanistic Insight:
Best practices for synthesis and testing reproducibility?
Level: Basic
Answer:
- Synthesis: Document exact molar ratios, solvent batches, and drying times. Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Bioassays: Include positive controls (e.g., imipramine for antidepressant assays) and validate inter-lab reproducibility via ring trials .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
